molecular formula C16H16 B090989 (E)-1,2-Bis(4-methylphenyl)ethene CAS No. 18869-29-9

(E)-1,2-Bis(4-methylphenyl)ethene

Cat. No. B090989
CAS RN: 18869-29-9
M. Wt: 208.3 g/mol
InChI Key: KINZBJFIDFZQCB-VAWYXSNFSA-N
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Description

(E)-1,2-Bis(4-methylphenyl)ethene is a compound that belongs to the class of organic molecules known as ethenes or alkenes, characterized by a carbon-carbon double bond. While the provided papers do not directly discuss (E)-1,2-Bis(4-methylphenyl)ethene, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related ethene derivatives. These insights can be extrapolated to understand the characteristics of (E)-1,2-Bis(4-methylphenyl)ethene.

Synthesis Analysis

The synthesis of ethene derivatives can be complex due to the presence of functional groups that may interfere with the desired reactions. For instance, the synthesis of symmetrical 1,1-bis(silyl)ethenes is achieved through a ruthenium complex-catalyzed silylative coupling cyclization, followed by reaction with Grignard reagents . Similarly, the McMurry olefination reaction is used to synthesize sterically hindered, partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of (E)-1,2-Bis(4-methylphenyl)ethene.

Molecular Structure Analysis

The molecular structure of ethene derivatives is crucial in determining their reactivity and physical properties. For example, in the case of (E)-1,2-bis(benzimidazol-2-yl)ethene derivatives, the ethene linkages and their bonds to the aromatic groups are consistent with double and single bonds, respectively, indicating little conjugation with the nitrogen-containing rings . This information suggests that the molecular structure of (E)-1,2-Bis(4-methylphenyl)ethene would also exhibit a similar lack of conjugation between the double bond and adjacent aromatic rings.

Chemical Reactions Analysis

The reactivity of ethene derivatives can vary significantly depending on the substituents attached to the ethene moiety. For instance, 1,2-bis(2-thienyl)ethenes exhibit Z/E isomerization, with the equilibrium and rate of isomerization being influenced by the substituents present . This implies that (E)-1,2-Bis(4-methylphenyl)ethene could also undergo isomerization under certain conditions, and its reactivity would be influenced by the methyl groups on the phenyl rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethene derivatives are determined by their molecular structure. For example, (E)-1,2-bis(1,3,4-oxadiazol-2-yl)ethenes with different aromatic substituents exhibit varying properties due to the nature of the substituents . Additionally, the photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives are influenced by their molecular structure, leading to thermally irreversible and fatigue-resistant photochromism . The crystal properties of E-1,2-bis(3-methoxy-2-thienyl)ethene also demonstrate the impact of molecular conformation on the electrical properties of the material . These findings suggest that the physical and chemical properties of (E)-1,2-Bis(4-methylphenyl)ethene would be similarly influenced by its molecular conformation and substituents.

Scientific Research Applications

Materials Chemistry

  • Field : Materials Chemistry .
  • Application : Triphenylamine and its derivatives, which include “(E)-1,2-Bis(4-methylphenyl)ethene”, have been employed in a wide range of applications in materials chemistry .
  • Methods : These compounds are synthesized by systematic modifications which allow for access to a wide range of structures . The way the molecules are arranged in the solid state, either in thin films or in single crystals, dictates the performance of devices built with these molecular materials .
  • Results : Some of the most exploited applications of this important building block include: hole-transport materials, organic light-emitting diodes, photoconductors, photodiodes, semiconductors, and solar cell applications . The optical properties of triphenylamine derivatives have been explored in optical telecommunications, optical data storage, laser frequency conversion, color displays, and non-linear optics including optical power limiters and multiphoton absorption .

Crystal Structure Analysis

  • Field : Crystallography .
  • Application : The crystal structure of “(E)-1,2-Bis(4-methylphenyl)ethene” has been analyzed .
  • Methods : The compound crystallizes in the centrosymmetric orthorhombic space group Pbca, with eight molecules in the unit cell . The main feature noticeable in the structure is the impact of the tricyanovinyl (TCV) group in forcing partial planarity of the portion of the molecule carrying the TCV group and directing the molecular packing in the solid state .
  • Results : This results in the formation of π-stacks of dimers within the unit cell . Short π–π stack closest atom-to-atom distances of 3.444 (15) Å are observed . Such motif patterns are favorable as they are thought to be conducive for better charge transport in organic semiconductors, which results in enhanced device performance .
  • Hole-transport materials : These are materials that have the ability to transport positive charges (holes). They are used in various electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
  • Organic light-emitting diodes (OLEDs) : OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
  • Photoconductors : These are materials that conduct electric current when exposed to light. They are used in a variety of applications, including photocopiers, light detection systems, and solar cells .
  • Photodiodes : A photodiode is a semiconductor device that converts light into an electrical current. They are used in many consumer electronics devices, including digital cameras, smoke detectors, and remote controls .
  • Semiconductors : Semiconductors are materials that have properties between those of a conductor and an insulator. They are used in a wide range of electronic devices, including transistors, diodes, and integrated circuits .
  • Solar cell applications : Solar cells, also known as photovoltaic cells, convert light into electricity. They are used in a wide range of applications, from small devices such as calculators and watches to large-scale installations like solar power plants .

The optical properties of triphenylamine derivatives have also been explored in optical telecommunications, optical data storage, laser frequency conversion, color displays, and non-linear optics including optical power limiters and multiphoton absorption .

  • Hole-transport materials : These are materials that have the ability to transport positive charges (holes). They are used in various electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
  • Organic light-emitting diodes (OLEDs) : OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
  • Photoconductors : These are materials that conduct electric current when exposed to light. They are used in a variety of applications, including photocopiers, light detection systems, and solar cells .
  • Photodiodes : A photodiode is a semiconductor device that converts light into an electrical current. They are used in many consumer electronics devices, including digital cameras, smoke detectors, and remote controls .
  • Semiconductors : Semiconductors are materials that have properties between those of a conductor and an insulator. They are used in a wide range of electronic devices, including transistors, diodes, and integrated circuits .
  • Solar cell applications : Solar cells, also known as photovoltaic cells, convert light into electricity. They are used in a wide range of applications, from small devices such as calculators and watches to large-scale installations like solar power plants .

The optical properties of triphenylamine derivatives have also been explored in optical telecommunications, optical data storage, laser frequency conversion, color displays, and non-linear optics including optical power limiters and multiphoton absorption .

Future Directions

The future directions for research on “(E)-1,2-Bis(4-methylphenyl)ethene” could include further investigation into its synthesis, particularly through the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to explore its chemical reactions and mechanism of action.

properties

IUPAC Name

1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINZBJFIDFZQCB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-Bis(4-methylphenyl)ethene

CAS RN

18869-29-9, 1588-49-4
Record name (E)-1,2-Bis(4-methylphenyl)ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DIMETHYLSTILBENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.4 g(5.37 mmol) of (4-methylbenzyl)triphenylphosphonium bromide and 0.98 g(60%, 24.4 mmol) of NaH were refluxed in toluene for 6 hours. After cooled down, 0.586 g(4.88 mmol) of 4-methylbenzaldehyde was introduced gradually to the solution to be refluxed again for 6 hours. The resulted product was treated with water to be extracted with ethyl acetate. The solvent was distilled off and the residue was recrystallized in ethanol. Yield; 71%.
Quantity
2.4 g
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reactant
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0.98 g
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
0.586 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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